![molecular formula C28H28N8O B14790154 1-[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]-3-[4-(Quinazolin-4-Ylamino)phenyl]urea](/img/structure/B14790154.png)
1-[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]-3-[4-(Quinazolin-4-Ylamino)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-[1-(3-aminophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-yl]-N’-[4-(4-quinazolinylamino)phenyl]- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a urea moiety linked to a pyrazole ring and a quinazoline derivative. The presence of these functional groups imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[1-(3-aminophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-yl]-N’-[4-(4-quinazolinylamino)phenyl]- typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the aminophenyl group. The tert-butyl group is then added to the pyrazole ring. The final step involves the coupling of the pyrazole derivative with the quinazoline derivative through a urea linkage. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Urea, N-[1-(3-aminophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-yl]-N’-[4-(4-quinazolinylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction can produce aminophenyl derivatives.
科学研究应用
Urea, N-[1-(3-aminophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-yl]-N’-[4-(4-quinazolinylamino)phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of Urea, N-[1-(3-aminophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-yl]-N’-[4-(4-quinazolinylamino)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit kinase enzymes, leading to the suppression of cell proliferation and inflammation.
相似化合物的比较
Similar Compounds
- 1-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-naphthalen-1-ylurea
- 1-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-phenylurea
Uniqueness
Compared to similar compounds, Urea, N-[1-(3-aminophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-yl]-N’-[4-(4-quinazolinylamino)phenyl]- is unique due to its specific combination of functional groups. The presence of both the pyrazole and quinazoline moieties imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C28H28N8O |
|---|---|
分子量 |
492.6 g/mol |
IUPAC 名称 |
1-[2-(3-aminophenyl)-5-tert-butylpyrazol-3-yl]-3-[4-(quinazolin-4-ylamino)phenyl]urea |
InChI |
InChI=1S/C28H28N8O/c1-28(2,3)24-16-25(36(35-24)21-8-6-7-18(29)15-21)34-27(37)33-20-13-11-19(12-14-20)32-26-22-9-4-5-10-23(22)30-17-31-26/h4-17H,29H2,1-3H3,(H,30,31,32)(H2,33,34,37) |
InChI 键 |
SHTNULLAAVPXRC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=CC=CC=C43)C5=CC=CC(=C5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



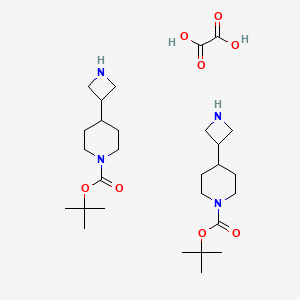

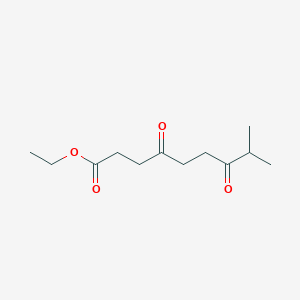
![4-Tert-Butyl-N-[6-(1h-Imidazol-1-Yl)imidazo[1,2-A]pyridin-2-Yl]benzamide](/img/structure/B14790109.png)
![1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B14790111.png)
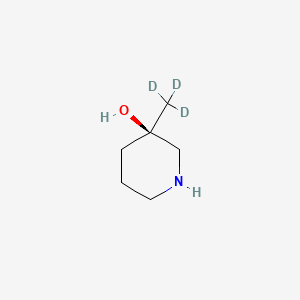
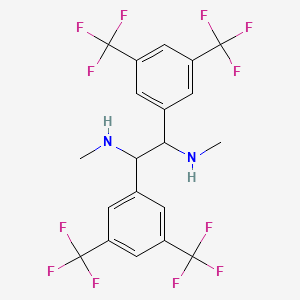
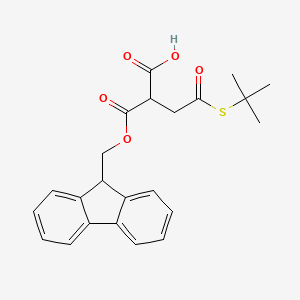
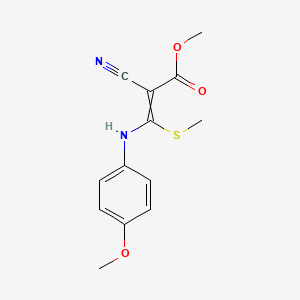
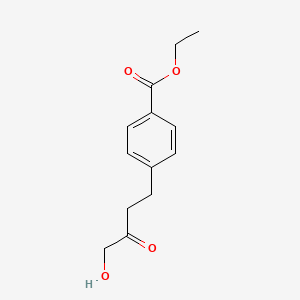
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]pentanamido]phenyl}methyl N-(2-aminoethyl)carbamate](/img/structure/B14790142.png)
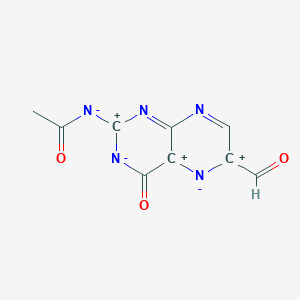
![Methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate](/img/structure/B14790161.png)
